molecular formula C8H16ClNO2 B2671315 3,5-Dimethylpiperidine-2-carboxylic acid hydrochloride CAS No. 2228119-95-5

3,5-Dimethylpiperidine-2-carboxylic acid hydrochloride

Cat. No. B2671315
CAS RN: 2228119-95-5
M. Wt: 193.67
InChI Key: LGZAOYSBRFEQNB-UHFFFAOYSA-N
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Description

3,5-Dimethylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2228119-95-5 . It has a molecular weight of 193.67 . The compound is typically available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H15NO2.ClH/c1-5-3-6 (2)7 (8 (10)11)9-4-5;/h5-7,9H,3-4H2,1-2H3, (H,10,11);1H .


Physical And Chemical Properties Analysis

This compound is a powder . It is stored at room temperature .

Scientific Research Applications

Synthesis and Bioactivity

One notable application of related compounds involves the synthesis and evaluation of metal complexes with insulin-mimetic activities. Studies have explored the synthesis of metal complexes using derivatives like 3-hydroxypyridine-2-carboxylic acid to assess their insulin-mimetic activity. These complexes have shown promising results in vitro, particularly in inhibiting free fatty acid release, suggesting potential applications in diabetes research and treatment (Misaki Nakai et al., 2005).

Photoreactivity and Dimerization

Another area of interest is the photochemical behavior of pyridine and pyridone derivatives. Ultraviolet irradiation of these compounds in specific solutions has been shown to result in the formation of photodimers, a process that offers valuable insights into the photoreactivity of nitrogen-containing heterocycles. This property can be instrumental in developing light-responsive materials and chemical sensors (E. Taylor & R. O. Kan, 1963).

Supramolecular Chemistry

Research into hydrogen-bonded supramolecular networks reveals the significance of 2-aminoheterocyclic compounds in forming complex structures with carboxylic acids. These studies highlight the role of non-covalent interactions in creating three-dimensional supramolecular architectures, which have implications for material science, drug delivery systems, and the design of molecular sensors (Shouwen Jin et al., 2011).

Novel Synthetic Routes and Reagents

The exploration of new synthetic methods is pivotal in advancing organic chemistry. For instance, the development of rapid and mild esterification methods using carboxylic 2,4,6-trichlorobenzoic anhydrides showcases innovative approaches to creating large-ring lactones, a crucial class of compounds in natural product synthesis and pharmaceutical research (J. Inanaga et al., 1979).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3,5-dimethylpiperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-5-3-6(2)7(8(10)11)9-4-5;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZAOYSBRFEQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(NC1)C(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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